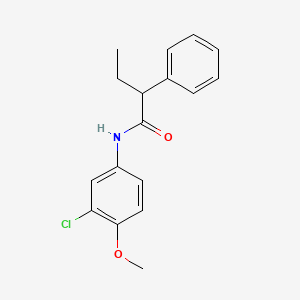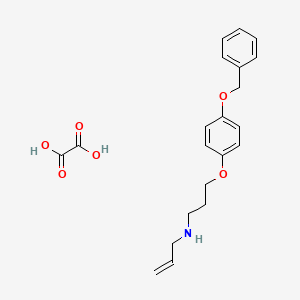![molecular formula C24H21N3 B4000839 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B4000839.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole
Descripción general
Descripción
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with two indole moieties and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.
Aplicaciones Científicas De Investigación
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole has diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several steps including nitration, reduction, and cyclization to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole involves its interaction with various molecular targets. The indole moieties can bind to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission . Additionally, the compound can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-alkylindoles: Compounds containing an indole moiety with an alkyl chain at the 3-position.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline derivatives: Compounds with a fused indole and pyridine ring system.
Uniqueness
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole is unique due to its dual indole moieties and the presence of a pyridine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-15-22(18-7-3-5-9-20(18)26-15)24(17-11-13-25-14-12-17)23-16(2)27-21-10-6-4-8-19(21)23/h3-14,24,26-27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUKWBRTXWBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-bromophenyl)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4000771.png)
![2-[4-(4-Methyl-2-prop-2-enylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4000778.png)
![2-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}oxy)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B4000796.png)

![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4000818.png)
![N'-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000822.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4000834.png)
![2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4000842.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4000843.png)
![N-[3-(3,4-dichlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000862.png)

![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000872.png)
![2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000878.png)
![N'-[4-(4-methyl-2-nitrophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000884.png)
